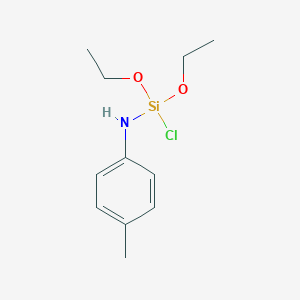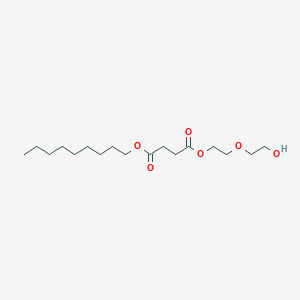
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a nonyl group attached to a butanedioate backbone, with a 2-(2-hydroxyethoxy)ethyl group as a substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl nonyl butanedioate typically involves esterification reactions. One common method is the reaction between nonyl alcohol and butanedioic acid (succinic acid) in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: Nonyl alcohol and butanedioic acid.
Reduction: 2-(2-Hydroxyethoxy)ethyl nonyl alcohol.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl nonyl butanedioate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. These products can then interact with various enzymes and receptors, influencing cellular processes. The compound’s hydrophobic nonyl group allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyethoxy)ethyl acetate: Similar structure but with an acetate group instead of a nonyl butanedioate group.
2-(2-Hydroxyethoxy)ethyl benzoate: Contains a benzoate group instead of a butanedioate group.
2-(2-Hydroxyethoxy)ethyl hexanoate: Features a hexanoate group instead of a butanedioate group.
Uniqueness
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate is unique due to its specific combination of a nonyl group and a butanedioate backbone. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Propiedades
Número CAS |
106874-01-5 |
|---|---|
Fórmula molecular |
C17H32O6 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-O-[2-(2-hydroxyethoxy)ethyl] 1-O-nonyl butanedioate |
InChI |
InChI=1S/C17H32O6/c1-2-3-4-5-6-7-8-12-22-16(19)9-10-17(20)23-15-14-21-13-11-18/h18H,2-15H2,1H3 |
Clave InChI |
KERVLWDXPAJSSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)CCC(=O)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


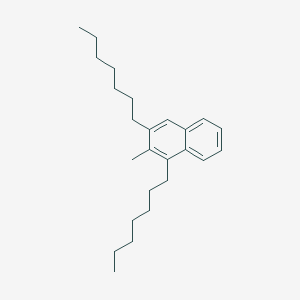
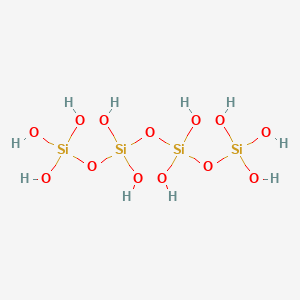
![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
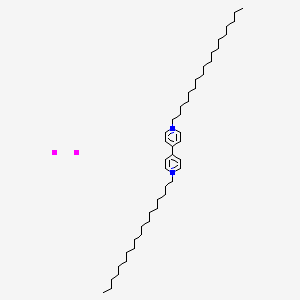



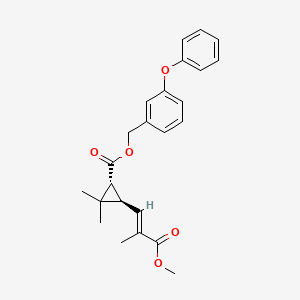
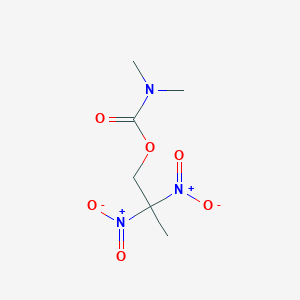
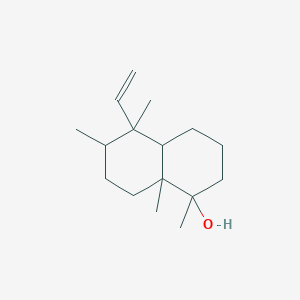
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
